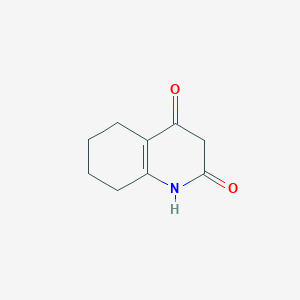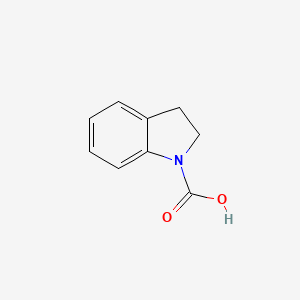
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is an organic compound that belongs to the indene family. This compound is characterized by its unique structure, which includes an amino group, a dihydroindene ring, and a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile can be achieved through several methods. One common approach involves the use of transaminase enzymes, which facilitate the conversion of precursor compounds into the desired product in a single step with complete conversion . Another method involves the reaction of specific indene derivatives with appropriate reagents under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the use of enzymatic synthesis suggests potential scalability for industrial applications. The efficiency and specificity of transaminase enzymes make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene structure but differs in the position and type of functional groups.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: This compound has a similar carbonitrile group but includes an oxo group instead of an amino group.
Uniqueness
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1H-indene-4-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5H,1-3,12H2 |
InChI Key |
VGHBSNNZWPPOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)




![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)





![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)

![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)
